Cas no 182249-24-7 (4,6-di(tert-Butyldimethylsily) Raloxifene)

4,6-di(tert-Butyldimethylsilyl) Raloxifene is a chemically modified derivative of Raloxifene, featuring tert-butyldimethylsilyl (TBS) protecting groups at the 4- and 6-positions. This modification enhances the compound's stability and solubility, making it particularly useful in synthetic organic chemistry and pharmaceutical research. The TBS groups provide steric protection to reactive hydroxyl sites, facilitating selective functionalization and controlled deprotection strategies. This derivative is valuable for studying Raloxifene's structure-activity relationships and developing analogs with improved pharmacokinetic properties. Its well-defined protective groups also ensure reproducibility in experimental applications, supporting advanced drug discovery efforts.
4,6-di(tert-Butyldimethylsily) Raloxifene structure
182249-24-7 structure
Product Name:4,6-di(tert-Butyldimethylsily) Raloxifene
CAS No:182249-24-7
MF:C40H55NO4SSi2
MW:702.105012178421
CID:4554054
Update Time:2025-06-11

4,6-di(tert-Butyldimethylsily) Raloxifene Chemical and Physical Properties

Names and Identifiers

    • 4,6-di(tert-Butyldimethylsily) Raloxifene
    • Inchi: 1S/C40H55NO4SSi2/c1-39(2,3)47(7,8)44-32-20-16-30(17-21-32)38-36(34-23-22-33(28-35(34)46-38)45-48(9,10)40(4,5)6)37(42)29-14-18-31(19-15-29)43-27-26-41-24-12-11-13-25-41/h14-23,28H,11-13,24-27H2,1-10H3
    • InChI Key: DGJQFECSJNZUFT-UHFFFAOYSA-N
    • SMILES: C(C1=C(C2=CC=C(O[Si](C(C)(C)C)(C)C)C=C2)SC2=CC(O[Si](C(C)(C)C)(C)C)=CC=C21)(C1=CC=C(OCCN2CCCCC2)C=C1)=O

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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Additional information on 4,6-di(tert-Butyldimethylsily) Raloxifene

Introduction to 4,6-di(tert-Butyldimethylsily) Raloxifene (CAS No. 182249-24-7)

4,6-di(tert-Butyldimethylsily) Raloxifene, with the CAS number 182249-24-7, is a chemically modified derivative of the selective estrogen receptor modulator (SERM) Raloxifene. This compound has gained significant attention in recent years due to its potential applications in various therapeutic areas, particularly in the treatment of osteoporosis and breast cancer. The introduction of tert-butyldimethylsilyl (TBS) groups at the 4 and 6 positions of the Raloxifene molecule significantly alters its physicochemical properties, enhancing its stability and bioavailability.

The chemical structure of 4,6-di(tert-Butyldimethylsily) Raloxifene is characterized by the presence of two TBS groups, which are known for their ability to protect hydroxyl groups during synthetic transformations. This modification not only improves the compound's solubility and permeability but also enhances its resistance to metabolic degradation. These properties make it a promising candidate for further development in drug delivery systems and targeted therapies.

In the context of osteoporosis, Raloxifene has been widely used as an effective treatment option due to its ability to mimic the beneficial effects of estrogen on bone density while minimizing the risks associated with estrogen therapy. The modified form, 4,6-di(tert-Butyldimethylsily) Raloxifene, is expected to offer similar benefits with improved pharmacokinetic properties. Recent studies have shown that this compound can effectively prevent bone loss and increase bone mineral density in animal models, suggesting its potential as a next-generation SERM for osteoporosis management.

Beyond osteoporosis, 4,6-di(tert-Butyldimethylsily) Raloxifene has also shown promise in the treatment of breast cancer. As a SERM, it can selectively bind to estrogen receptors in breast tissue, inhibiting the growth of estrogen-dependent tumors while sparing other tissues from adverse effects. Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in both in vitro and in vivo models of breast cancer. Moreover, its enhanced stability and bioavailability may translate into better therapeutic outcomes and reduced side effects compared to traditional SERMs.

The development of 4,6-di(tert-Butyldimethylsily) Raloxifene is part of a broader trend in pharmaceutical research aimed at optimizing drug molecules through chemical modifications. These modifications are designed to improve various aspects of drug performance, including solubility, stability, and tissue distribution. In the case of Raloxifene, the addition of TBS groups has been particularly successful in achieving these goals.

Clinical trials are currently underway to evaluate the safety and efficacy of 4,6-di(tert-Butyldimethylsily) Raloxifene in human subjects. Preliminary results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings suggest that this compound may be a viable candidate for further clinical development.

In addition to its therapeutic applications, 4,6-di(tert-Butyldimethylsily) Raloxifene has also been studied for its potential use as a research tool. Its unique chemical properties make it an ideal candidate for investigating the mechanisms of action of SERMs and their interactions with estrogen receptors. This research could provide valuable insights into the molecular basis of hormone-dependent diseases and inform the design of more effective treatments.

The synthesis of 4,6-di(tert-Butyldimethylsily) Raloxifene involves a series of well-established chemical reactions. The key steps include the protection of hydroxyl groups using TBS chloride and subsequent deprotection to regenerate the active form of Raloxifene when needed. The ability to reversibly protect functional groups is crucial in synthetic organic chemistry and has broad applications beyond pharmaceuticals.

In conclusion, 4,6-di(tert-Butyldimethylsily) Raloxifene (CAS No. 182249-24-7) represents a significant advancement in the field of selective estrogen receptor modulators. Its enhanced stability and bioavailability make it a promising candidate for treating osteoporosis and breast cancer. Ongoing research and clinical trials will further elucidate its potential benefits and pave the way for its eventual use as a therapeutic agent.

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